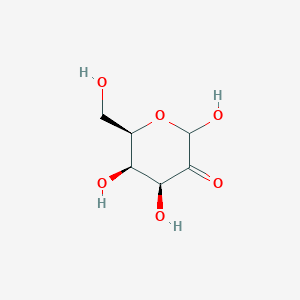
Daurinol
Übersicht
Beschreibung
Daurinol is a natural aryl naphthalene lactone that has been isolated from the ethnopharmacological plant Haplophyllum dauricum . It has been reported to have antiproliferative activity against various cell lines . This compound is a catalytic inhibitor of topoisomerase IIα and has been used historically to treat tumors .
Synthesis Analysis
This compound and its derivatives have been synthesized for study against various cancer cell lines . A bioisosterism-based scaffold of this compound, 4-Aza-daurinol, was designed and 17 analogues were synthesized and evaluated against five representative cancer cell lines . The 2,3-dihydrobenzo[b][1,4]dioxinyl derivative was found to be the most potent and showed similar activity and tendency as this compound .Molecular Structure Analysis
The molecular structure of this compound is similar to that of the clinical anticancer agent VP-16 (also known as etoposide phosphate) . The computational simulation predicted that this compound binds to the ATP-binding pocket of topoisomerase IIα .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Daurinol, derived from Haplophyllum dauricum, shows promise as an anticancer agent. Studies have demonstrated its efficacy in inhibiting the growth of cancer cells with lower hematological toxicity compared to etoposide, a known clinical anticancer agent. This compound acts as a catalytic inhibitor of human topoisomerase IIα, inducing S-phase arrest without causing DNA damage or nuclear enlargement, contrary to etoposide (Kang et al., 2011). Its effectiveness in suppressing the proliferation of ovarian cancer cells (SNU-840) and its potential as a treatment for ovarian cancer with minimal side effects have also been highlighted (Kang et al., 2014).
Derivatives and Synthesis
Efforts to develop new compounds based on this compound's structure have been undertaken. A study synthesized 4-aza-daurinol derivatives, showing similar antiproliferative activity to this compound, indicating potential for scalable synthesis and structural-activity relationship study of this compound analogues (Hayat et al., 2015).
Anti-Metastatic Effects
This compound has been shown to inhibit cancer cell migration and invasion, suggesting its potential in preventing cancer metastasis. Specifically, it suppresses the activity of focal adhesion kinase (FAK), which plays a crucial role in cancer cell invasiveness and metastasis (Woo et al., 2016), (Woo et al., 2017).
Application in Autoimmune Arthritis
This compound may have therapeutic potential in treating autoimmune diseases like rheumatoid arthritis (RA). It enhances the differentiation and stability of regulatory T cells (Tregs), thus reducing clinical arthritis severity in a collagen-induced arthritis model. This effect is achieved through the modulation of the neuropilin-1 (Nrp1)–PTEN–Foxp3 signaling pathway in Tregs (Park et al., 2019).
Enhancement of Radiotherapy Efficacy
In lung cancer, this compound has been observed to enhance the efficacy of radiotherapy. It inhibits the expression of Aurora kinase A/B, which are essential for mitotic progression and are often upregulated in cancers. Combining this compound with radiation therapy decreased lung cancer growth in xenograft mouse models, demonstrating its potential as a radiosensitizer (Woo et al., 2015).
Wirkmechanismus
Daurinol decreases cell viability and proliferation in human colon and lung cancer cells . It promotes Treg differentiation and reciprocally inhibits Th17 differentiation . This Treg-inducing property of this compound was associated with decreased activity of Akt–mTOR and reciprocally increased activity of neuropilin-1 (Nrp1)–PTEN .
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-7-hydroxy-6-methoxy-1H-benzo[f][2]benzofuran-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O6/c1-23-16-7-13-11(5-14(16)21)4-12-8-24-20(22)19(12)18(13)10-2-3-15-17(6-10)26-9-25-15/h2-7,21H,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGNYAXUXBZUMPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C3=C(COC3=O)C=C2C=C1O)C4=CC5=C(C=C4)OCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



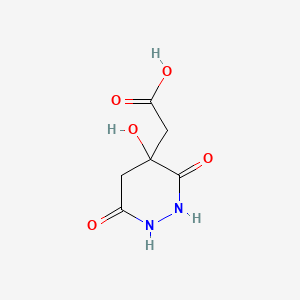
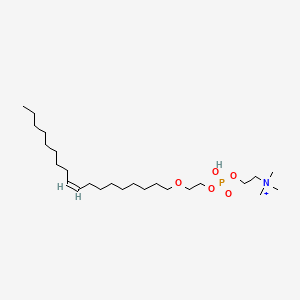
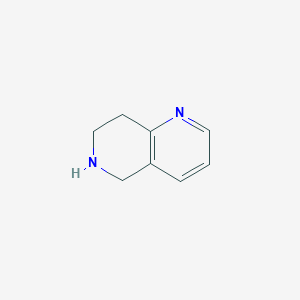
![(5E,9Z)-3,6,10-trimethyl-8,11-dihydro-7H-cyclodeca[b]furan-4-one](/img/structure/B1252421.png)
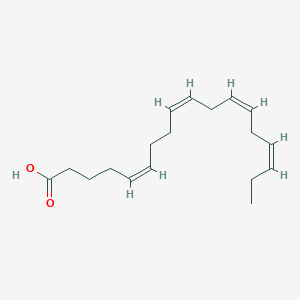

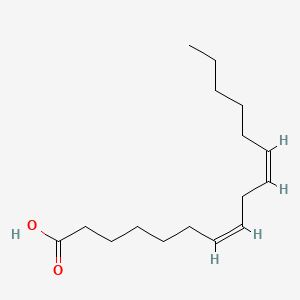
![(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-4,4,8,10,14-pentamethyl-17-[(2R)-2,6,6-trimethyloxan-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6,12-triol](/img/structure/B1252426.png)
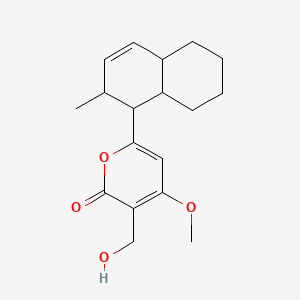
![(3R,3aS,5aR,6R,9aS,9bS)-6-hydroxy-3,5a-dimethyl-9-methylidene-3a,4,5,6,7,8,9a,9b-octahydro-3H-benzo[g][1]benzofuran-2-one](/img/structure/B1252431.png)
![[1,2-Diacetyloxy-1-(6-oxo-2,3-dihydropyran-2-yl)heptan-3-yl] acetate](/img/structure/B1252432.png)

